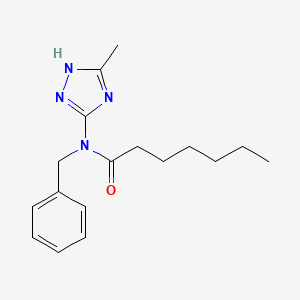

N-Benzyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)heptanamide

CAS No.: 62400-17-3

Cat. No.: VC17279610

Molecular Formula: C17H24N4O

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62400-17-3 |

|---|---|

| Molecular Formula | C17H24N4O |

| Molecular Weight | 300.4 g/mol |

| IUPAC Name | N-benzyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)heptanamide |

| Standard InChI | InChI=1S/C17H24N4O/c1-3-4-5-9-12-16(22)21(17-18-14(2)19-20-17)13-15-10-7-6-8-11-15/h6-8,10-11H,3-5,9,12-13H2,1-2H3,(H,18,19,20) |

| Standard InChI Key | CXRQRMNMXIXCAM-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC(=O)N(CC1=CC=CC=C1)C2=NNC(=N2)C |

Introduction

N-Benzyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)heptanamide is a synthetic organic compound that combines a benzyl group, a triazole ring, and a heptanamide chain. This structure suggests potential applications in medicinal chemistry due to the bioactive properties of triazole derivatives. Triazole-based compounds are widely studied for their antimicrobial, anticancer, and antifungal activities.

Structural Overview

The compound's molecular structure includes:

-

Benzyl group: A phenyl ring attached via a methylene (-CH2-) group.

-

1,2,4-Triazole ring: A five-membered heterocyclic ring containing three nitrogen atoms.

-

Heptanamide chain: A seven-carbon aliphatic chain terminating in an amide functional group.

Synthesis

While specific synthesis protocols for this compound are unavailable in the search results, general methods for synthesizing triazole derivatives involve:

-

Cyclization reactions: Formation of the triazole ring using hydrazines or azides with appropriate precursors.

-

Amide bond formation: Coupling reactions between carboxylic acids (or derivatives) and amines.

-

Benzylation: Introduction of the benzyl group through alkylation reactions.

Hypothetical Synthesis Pathway

-

Start with 5-methyl-1H-1,2,4-triazole as the core structure.

-

React it with benzyl chloride to attach the benzyl group.

-

Introduce the heptanamide moiety through an amidation reaction using heptanoic acid and coupling agents like EDCI or DCC.

Pharmacological Activities

Triazole derivatives are known for their diverse biological activities:

-

Antimicrobial: Effective against bacteria and fungi due to their ability to inhibit key enzymes.

-

Anticancer: Some triazoles interact with DNA or proteins involved in cancer cell proliferation.

-

Antiviral: Inhibition of viral enzymes like reverse transcriptase.

Given its structural features, N-Benzyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)heptanamide might exhibit similar properties.

Material Science

Triazole-containing compounds are used in corrosion inhibitors and as ligands in coordination chemistry due to their electron-rich nitrogen atoms.

Analytical Characterization

To confirm the structure and purity of N-Benzyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)heptanamide:

-

NMR Spectroscopy: Proton (^1H) and Carbon (^13C) NMR would identify chemical shifts corresponding to the benzyl group, triazole ring, and amide chain.

-

Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O stretch for amide).

-

X-ray Crystallography: Provides detailed 3D structural information if crystals are available.

Comparative Analysis

| Feature | Triazole Derivatives | N-Benzyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)heptanamide |

|---|---|---|

| Core Structure | Triazole | Triazole |

| Functional Groups | Variable | Benzyl, amide |

| Applications | Antimicrobial, anticancer | Hypothetical—similar potential |

| Analytical Techniques | NMR, MS, IR | Same |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume